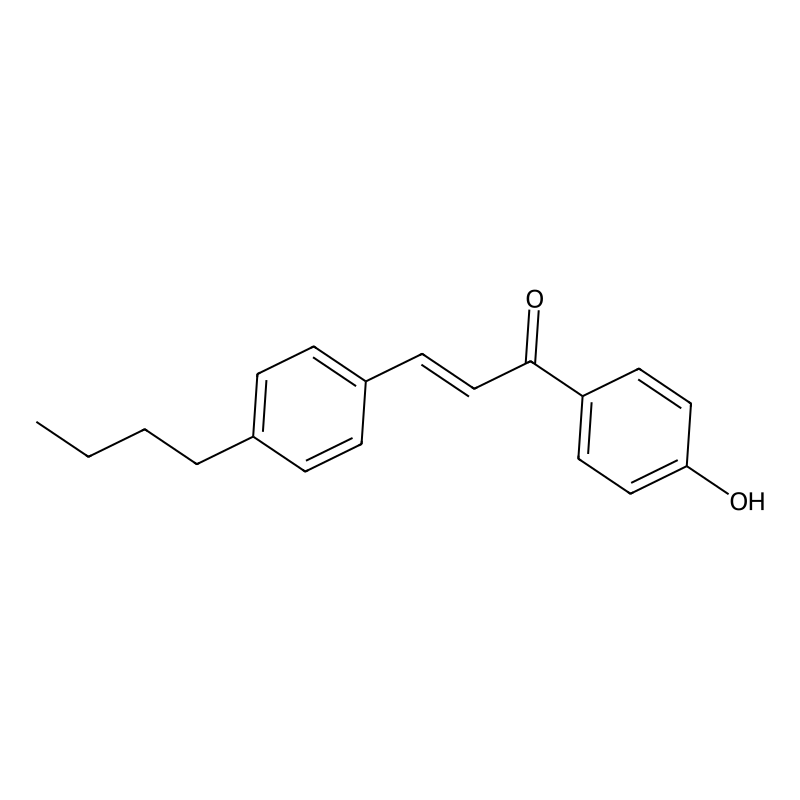

4-Butyl-4'-hydroxychalcone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

4-Butyl-4'-hydroxychalcone is a synthetic compound belonging to the chalcone family, characterized by its unique structure that includes a butyl group and a hydroxyl group at specific positions on the chalcone backbone. The chemical formula for 4-Butyl-4'-hydroxychalcone is , and it has a molecular weight of approximately 280.37 g/mol. This compound is noted for its potential biological activities and applications in various fields, particularly in pharmacology and biochemistry.

There's no documented research on the specific mechanism of action of 4-Butyl-4'-hydroxychalcone. However, its parent compound, 4-hydroxychalcone, exhibits antihypertensive effects, possibly by acting as a calcium channel blocker or through an angiotensin-converting enzyme (ACE) inhibitory mechanism []. Further research is needed to determine if 4-Butyl-4'-hydroxychalcone shares a similar mechanism.

- Oxidation: It can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

- Alkylation: The compound can undergo alkylation reactions, where the butyl group can be replaced or modified under specific conditions.

- Condensation: It can participate in condensation reactions with other organic compounds, forming larger molecular structures.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .

Research indicates that 4-Butyl-4'-hydroxychalcone exhibits several biological activities, including:

- Antioxidant Properties: It has shown potential as a free radical scavenger, which may help in protecting cells from oxidative stress.

- Anti-inflammatory Effects: Studies suggest that it can inhibit the production of inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity: Preliminary studies have indicated that this compound may possess antimicrobial properties against various pathogens.

These activities make 4-Butyl-4'-hydroxychalcone a subject of interest in drug development and therapeutic applications .

The synthesis of 4-Butyl-4'-hydroxychalcone typically involves:

- Condensation Reaction: The primary method involves the condensation of 4-butylacetophenone with an appropriate aldehyde (such as benzaldehyde) in the presence of a base (e.g., sodium hydroxide).

- Purification: After the reaction, the product is usually purified through recrystallization or chromatography techniques to achieve high purity levels.

Alternative methods may include microwave-assisted synthesis or solvent-free approaches that enhance yield and reduce reaction times .

4-Butyl-4'-hydroxychalcone has several applications, particularly in:

- Pharmaceuticals: Due to its biological properties, it is being explored for potential therapeutic uses in treating oxidative stress-related conditions and inflammatory diseases.

- Cosmetics: Its antioxidant properties make it suitable for inclusion in cosmetic formulations aimed at skin protection.

- Food Industry: It may be used as a natural preservative due to its antimicrobial activity.

These applications highlight its versatility and importance in various industries .

Interaction studies involving 4-Butyl-4'-hydroxychalcone focus on its binding affinity with biological targets. For instance, docking studies have indicated its potential interaction with enzymes related to inflammation and oxidative stress pathways. Such studies are essential for understanding how this compound can be utilized effectively in therapeutic contexts .

Several compounds share structural similarities with 4-Butyl-4'-hydroxychalcone. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Hydroxychalcone | Hydroxyl group at position 2 | Exhibits strong antioxidant properties |

| 4-Hydroxychalcone | Hydroxyl group at position 4 | Known for anti-inflammatory effects |

| Naringenin Chalcone | Contains a sugar moiety | Demonstrates unique flavonoid properties |

| 3,4-Dihydroxychalcone | Two hydroxyl groups at positions 3 and 4 | Enhanced solubility and bioavailability |

The uniqueness of 4-Butyl-4'-hydroxychalcone lies in its specific butyl substitution and the positioning of the hydroxyl group, which contribute to its distinctive chemical reactivity and biological profile compared to other chalcones .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant